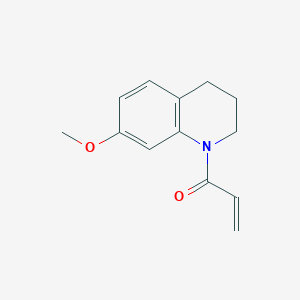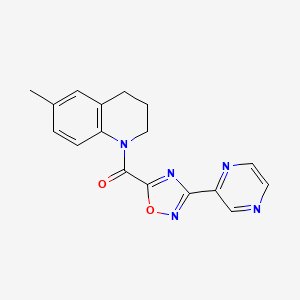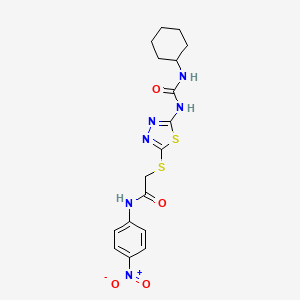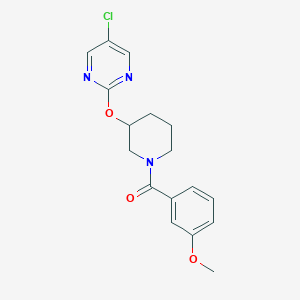
Ethyl 4-((4-sulfamoylphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-((4-sulfamoylphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H16F3N3O4S and its molecular weight is 439.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Ethyl 4-((4-sulfamoylphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate serves as a versatile precursor in the synthesis of fused quinoline heterocycles. For example, it has been utilized in the preparation of novel perianellated tetracyclic heteroaromatics, showcasing its utility in developing complex organic molecules (Mekheimer, R., Sadek, K., El-Nabi, H. A. A., Mohamed, A. A. E., Ebraheem, E. A., & Smith, M. B., 2005). This indicates its significant role in advancing the field of medicinal chemistry and drug discovery by enabling the creation of new pharmacologically active compounds.
Organic Photovoltaic Materials
The compound's derivatives have shown potential in the development of organic photovoltaic materials. For instance, research on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, which could be synthesized from similar precursors, highlights its relevance in fabricating organic–inorganic photodiode devices. These devices have demonstrated promising rectification behavior and photovoltaic properties under illumination, indicating the compound's utility in renewable energy technologies (Zeyada, H., El-Nahass, M., & El-Shabaan, M. M., 2016).
Fluorescent Dyes and Liquid Crystal Displays
The structural and optical properties of derivatives of this compound have been studied for their application as fluorescent dyes and in liquid crystal displays. This research indicates the potential of such compounds to enhance the performance and efficiency of display technologies (Bojinov, V., & Grabchev, I., 2003).
Properties
IUPAC Name |
ethyl 4-(4-sulfamoylanilino)-7-(trifluoromethyl)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S/c1-2-29-18(26)15-10-24-16-9-11(19(20,21)22)3-8-14(16)17(15)25-12-4-6-13(7-5-12)30(23,27)28/h3-10H,2H2,1H3,(H,24,25)(H2,23,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOFENYZVTWUJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,6-dimethylphenyl)oxalamide](/img/structure/B2402786.png)

![2,2-Difluorobicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2402791.png)
![4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2402793.png)
![[2-Methyl-5-nitro-6-(phenylamino)pyrimidin-4-yl]phenylamine](/img/structure/B2402795.png)



![[1-[(Dimethylamino)methyl]cyclopropyl]methanethiol](/img/structure/B2402801.png)
